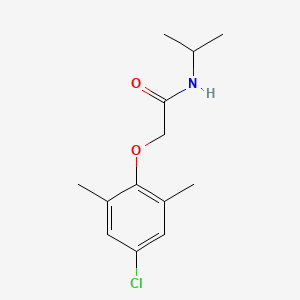

2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur E4 est un composé organique synthétique connu pour son rôle d'inhibiteur novateur du transporteur d'acides aminés neutres B0AT1 (SLC6A19).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur E4 implique plusieurs étapes, commençant par la préparation de la structure de base. L'intermédiaire clé est le 2-(4-chloro-2,6-diméthylphénoxy)-N-propan-2-ylacetamide. La synthèse implique généralement les étapes suivantes :

Halogénation : Introduction d'un atome de chlore sur le cycle aromatique.

Éthérification : Formation de la liaison éther entre le cycle aromatique et le groupe acétamide.

Amidation : Introduction du groupe amide pour compléter la structure.

Méthodes de production industrielle : La production industrielle de l'inhibiteur E4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les techniques courantes comprennent :

Réacteurs discontinus : Pour une synthèse et une surveillance contrôlées.

Réacteurs à écoulement continu : Pour la production à grande échelle avec une qualité constante.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Group

The secondary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction:

This compoundΔH2O, H+ or OH−2-(4-chloro-2,6-dimethylphenoxy)acetic acid+isopropylamine

-

Conditions: Prolonged heating with aqueous HCl or NaOH.

-

Key Insight: The amide bond cleavage is critical for modifying biological activity, as seen in SAR studies .

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | Limited by steric hindrance |

| Sulfonation | H₂SO₄/SO₃ | 3-Sulfo derivative | Low yield due to deactivation by Cl |

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 4-position can undergo substitution under strong nucleophilic conditions:

Reaction:

ClNaOH, Cu catalyst, 200°COH

-

Product: 2-(4-hydroxy-2,6-dimethylphenoxy)-N-propan-2-ylacetamide.

-

Limitation: Electron-withdrawing Cl and steric effects reduce reactivity .

Oxidation of the Phenoxy Moiety

The phenoxy group can be oxidized to a quinone under strong oxidizing agents:

Reaction:

PhenoxyKMnO4,H+Quinone+CO2

-

Conditions: Acidic potassium permanganate at elevated temperatures.

-

Outcome: Degradation of the aromatic system, leading to loss of parent structure.

Hydrogen Bonding and Molecular Interactions

The acetamide’s N-H forms intramolecular hydrogen bonds with the phenoxy oxygen, stabilizing the molecule’s conformation (Fig. S2a in ). This interaction is critical for maintaining inhibitory activity in related compounds .

Comparative Reactivity of Structural Isomers

Research highlights that positional isomerism (e.g., 2,6-dimethyl vs. 3,5-dimethyl) drastically alters reactivity and biological function:

| Isomer | IC₅₀ (B⁰AT1 inhibition) | Key Reactivity Difference |

|---|---|---|

| 2,6-dimethyl (JX8) | Inactive | Steric hindrance reduces nucleophilic substitution |

| 3,5-dimethyl (JX98) | 7.7 µM | Enhanced H-bonding and target engagement |

Stability Under Ambient Conditions

Applications De Recherche Scientifique

Inhibition of Amino Acid Transporters

One of the primary applications of 2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide is its role as an inhibitor of specific amino acid transporters, particularly B0AT1. Research indicates that this compound exhibits high-affinity inhibition, with IC50 values ranging from 0.4 to 15 µM depending on structural modifications .

Table 1: Inhibition Potency of this compound

| Compound | Target | IC50 (µM) |

|---|---|---|

| E4 | B0AT1 | 7.7 ± 1.9 |

| JX8 | B0AT1 | Not determined (activity reduced) |

This inhibition is significant in the context of diseases where amino acid transport plays a critical role, such as certain metabolic disorders and cancers.

Anticancer Potential

Studies have indicated that derivatives of this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored through various assays. For instance, modifications to the compound's structure have led to enhanced cytotoxicity against several human cancer cell lines, including HeLa and MCF-7 .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

These findings suggest that further development could lead to new therapeutic agents targeting cancer.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research has shown that the positioning of methyl groups on the phenoxy moiety significantly influences inhibitory potency .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Ortho-Methyl Group | Decreased inhibition |

| Meta-Methyl Group | Increased inhibition |

| Amide vs Ester | Essential for activity |

These insights are vital for guiding future synthetic efforts aimed at optimizing the compound's efficacy.

Case Study 1: High-Throughput Screening

In a high-throughput screening assay, this compound was identified as a promising candidate for inhibiting B0AT1 with an IC50 value indicating significant potency . Subsequent studies focused on refining this compound's structure to enhance its inhibitory effects further.

Case Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound against various cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells . The results highlighted its potential as a lead compound for developing novel anticancer therapies.

Mécanisme D'action

Inhibitor E4 exerts its effects by targeting the neutral amino acid transporter B0AT1 (SLC6A19). The compound binds to the transporter, inhibiting its function and preventing the transport of neutral amino acids across cell membranes. This inhibition can affect various cellular processes, including metabolism and signaling pathways .

Comparaison Avec Des Composés Similaires

L'inhibiteur E4 est unique par rapport aux autres composés similaires en raison de son ciblage spécifique du transporteur B0AT1. Les composés similaires comprennent :

Inhibiteur E3 : Cible un transporteur différent avec une efficacité variable.

Inhibiteur E5 : Exhibe une inhibition plus large, mais avec moins de spécificité.

Activité Biologique

2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide is a chemical compound with potential biological activities. This article summarizes its pharmacological effects, toxicity profiles, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound is characterized by the following structural features:

- Chemical Formula : C12H16ClNO2

- Molecular Weight : 241.72 g/mol

Pharmacological Effects

- Antioxidant Activity : Preliminary studies suggest that acetamide derivatives exhibit moderate to good antioxidant properties. The activity is attributed to the phenoxy group which enhances the electron-donating ability of the compound .

- Antimicrobial Properties : Research indicates that compounds similar to this compound have shown significant antibacterial activity against various pathogens. This suggests a potential role in treating infections .

- Inhibition of Amino Acid Transporters : A related compound demonstrated high-affinity inhibition of the amino acid transporter B0AT1, indicating that structural analogs may also possess similar inhibitory effects on various transport systems in the body .

Toxicity Profile

The compound has been classified with specific hazard statements:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation .

Study on Toxicity and Carcinogenicity

A detailed investigation into the toxicity of related compounds revealed significant findings:

- In a chronic bioassay with rats, exposure to high concentrations resulted in increased incidences of squamous cell carcinoma in the forestomach. This highlights potential carcinogenic risks associated with similar chemical structures .

Structure-Activity Relationship (SAR)

Research has established a strong SAR indicating that modifications in the phenoxy moiety significantly affect biological activity. For instance, methyl groups positioned differently can alter inhibitory potentials against transporters, showcasing the importance of molecular configuration in pharmacological efficacy .

Summary of Biological Activities

Propriétés

Formule moléculaire |

C13H18ClNO2 |

|---|---|

Poids moléculaire |

255.74 g/mol |

Nom IUPAC |

2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C13H18ClNO2/c1-8(2)15-12(16)7-17-13-9(3)5-11(14)6-10(13)4/h5-6,8H,7H2,1-4H3,(H,15,16) |

Clé InChI |

GMPVHSCTBWUYRE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(C)C)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.